(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a useful research compound. Its molecular formula is C14H15Cl2NO and its molecular weight is 284.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The racemic form of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol was synthesized using base-catalyzed reaction techniques. The molecule's structure, including the olefinic bond's Z geometry and the torsion angles, was studied in detail (Sonar, Parkin, & Crooks, 2007).
Spectroscopic Characterization
- The compound's spectroscopic properties, particularly using NMR spectroscopy, have been extensively investigated. This includes the unambiguous assignment of bicyclic proton and carbon resonances (Fernández et al., 1999).
Crystallographic Studies
- X-ray crystallography has been employed to determine the crystal structures of related compounds, aiding in understanding the molecular conformation and intermolecular interactions (Wu et al., 2015).
Microbial Hydroxylation
- The compound has been a subject of microbial hydroxylation studies, examining regio- and stereoselective transformations by fungi and actinomycetes (Wong & Burns, 1999).
Antagonistic Properties
- Research has explored its antagonistic properties, particularly in the context of substance P (NK1) receptor, demonstrating its potential as a tool for investigating physiological properties and diseases (Snider et al., 1991).
Antiproliferative Applications
- Tropane-based compounds, structurally related to this compound, have shown promising antitumor properties in vitro, suggesting potential applications in cancer research (Ismail et al., 2016).
Conformational Studies
- The compound's derivatives have undergone extensive conformational studies, including the determination of specific configurations and conformations through various spectroscopic techniques (Radchenko et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as “2-[(2,4-dichlorophenyl)methylene]-3-quinuclidinol”, is an antimicrobial agent . It exerts activity against a variety of organisms including cestodes, protozoa, fungi, and bacteria . It is often combined with other agents to remove parasites such as ascarids, tapeworm, and hookworm from animals .
Mode of Action
As an antimicrobial agent, the compound interacts with the cellular components of the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The compound affects various biochemical pathways in the target organisms, leading to their death .
Result of Action
The compound’s action results in the death of the target organisms, thereby helping to remove parasites from animals .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9,14,18H,3-6H2/b13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHDHBCPTITANJ-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159218 | |
Record name | (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1037240-01-9 | |
Record name | (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037240-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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